2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime
Description
This compound belongs to the class of fused heterocyclic benzothiazole derivatives, characterized by a tetrahydroimidazo[2,1-b][1,3]benzothiazole core. The 4-chlorophenyl substituent at position 2 and the oxime functional group at position 3 contribute to its unique chemical and pharmacological properties. Such derivatives are often explored for their antibacterial, anti-inflammatory, and enzyme-modulating activities due to the pharmacophoric benzothiazole and imidazole moieties .
Properties
IUPAC Name |
(NE)-N-[[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-11-7-5-10(6-8-11)15-13(9-18-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-9,21H,1-4H2/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCZVRIWCMUJK-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation.
Mode of Action
This process typically results in the activation or repression of specific genes, thereby influencing cellular functions.
Biochemical Pathways
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways of mycobacterium tuberculosis.
Result of Action
tuberculosis, suggesting that this compound may also exhibit antimicrobial activity.
Biological Activity
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H18Cl3N3OS
- Molecular Weight : 490.83 g/mol
- CAS Number : 478041-84-8
- Density : 1.49 g/cm³ (predicted)
- pKa : 4.93 (predicted) .
Biological Activity Overview
The biological activities of benzothiazole derivatives, including the compound , have been extensively studied. The following sections detail specific activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit potent antimicrobial properties. For instance:
- In a study evaluating various synthesized benzothiazole compounds, significant antibacterial activity was observed against Staphylococcus aureus and other strains .
- The compound showed effectiveness comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been highlighted:
- A study reported that benzothiazole derivatives induced apoptosis in gastrointestinal cancer cell lines. The expression levels of caspases (caspase-3, -8, and -9) increased significantly upon treatment with these compounds .
- The most notable antiproliferative effects were observed at concentrations of 40 and 100 µg/mL in AGS cells .
Anti-inflammatory and Antiviral Activities
The compound's potential as an anti-inflammatory and antiviral agent has been explored:
- Research indicates that certain benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Additionally, some studies suggest that modifications to the imidazole ring can enhance antiviral activity against various viral strains .
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of this compound:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Oxime vs. carbohydrazide : The oxime group (C=N-OH) in the target compound may confer stronger hydrogen-bonding capacity compared to the thiophene carbohydrazide in , influencing solubility and receptor interactions.
- Substituent positioning : The 3-carbaldehyde oxime in the target compound contrasts with 5-carbaldehyde oximes in , which may alter metabolic stability or CYP enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
